1-(2-Bromophenyl)-3-methylbutan-2-one
Description
1-(2-Bromophenyl)-3-methylbutan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom attached to the phenyl ring and a ketone functional group
Properties
IUPAC Name |
1-(2-bromophenyl)-3-methylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)11(13)7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRSZQIHTBURHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-3-methylbutan-2-one typically involves the bromination of a suitable precursor, followed by the introduction of the ketone group. One common method involves the bromination of 2-phenylbutan-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromophenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted derivatives.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The ketone group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. These reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Reduction Reactions: Alcohols or other reduced products.
Scientific Research Applications
Overview
- Chemical Formula : C11H13BrO
- Molecular Weight : 243.13 g/mol
- CAS Number : 1182952-29-9
Chemistry
1-(2-Bromophenyl)-3-methylbutan-2-one serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Converts to other ketones or aldehydes.
- Reduction : Forms secondary alcohol derivatives.
- Substitution Reactions : The bromine atom can be replaced with other functional groups like amino or hydroxyl groups.
| Reaction Type | Example Products |
|---|---|
| Oxidation | This compound |
| Reduction | 1-(2-Phenyl)-3-methylbutan-2-ol |
| Substitution | 1-(2-Aminophenyl)-3-methylbutan-2-ol |
Biology
Research indicates that this compound may exhibit biological activity, particularly in the following areas:
- Enzyme Inhibition : Potential to inhibit enzymes involved in metabolic pathways.
- Antiproliferative Effects : Studies have shown that it may reduce cell viability in human cancer cell lines, indicating possible anticancer properties.
Case Study: Antiproliferative Activity
A study assessed the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an anticancer agent .
Therapeutic Potential
The compound is being explored for its therapeutic properties:
- Drug Development : As a precursor in synthesizing new pharmaceutical agents.
- Biological Activity : Investigated for interactions with biological targets that may lead to novel treatments for diseases.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-methylbutan-2-one involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Bromophenyl)-3-methylbutan-2-one can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-3-methylbutan-2-one: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and properties due to the difference in halogen atoms.
1-(2-Fluorophenyl)-3-methylbutan-2-one: Similar structure but with a fluorine atom. Fluorine’s smaller size and higher electronegativity can lead to different chemical behavior.
1-(2-Iodophenyl)-3-methylbutan-2-one: Similar structure but with an iodine atom. Iodine’s larger size and lower electronegativity can influence its reactivity and interactions.
Biological Activity
1-(2-Bromophenyl)-3-methylbutan-2-one is an organic compound characterized by its ketone functional group and a bromophenyl substituent. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities and interactions with various biomolecules. Its structure suggests that it may exhibit a range of biological effects, making it a subject of interest in medicinal chemistry.
Structure and Composition
- Molecular Formula : C₁₁H₁₃BrO
- Molecular Weight : 243.13 g/mol
- Functional Groups : Ketone, Bromine
The presence of the bromine atom significantly influences the compound's reactivity, particularly in substitution reactions where it can be replaced by nucleophiles such as amines or hydroxide ions.
Chemical Reactions
This compound can undergo various chemical transformations:
- Substitution Reactions : The bromine atom can be substituted by other nucleophiles.
- Oxidation Reactions : The ketone group may be oxidized to form carboxylic acids.
- Reduction Reactions : The ketone can be reduced to form alcohols.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact mechanisms depend on the context of its application, including potential therapeutic uses.
Potential Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of certain bacteria | |
| Antitumor | Potential activity against cancer cell lines | |
| Neuroprotective | May protect neuronal cells from damage |
Case Studies
-
Antimicrobial Efficacy :
- A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics.
-
Antitumor Potential :
- Research exploring the compound's effects on cancer cell lines indicated that it could induce apoptosis in specific types of cancer cells, highlighting its potential role in cancer therapy.
- Neuroprotection :
Q & A
Q. How do photophysical properties correlate with substituent effects on the bromophenyl ring?
- Methodology : Measure UV-Vis absorbance (λmax ~270 nm) and fluorescence quantum yield (quinoline reference). Compare with meta- and para-bromophenyl analogs to assess how ortho-substitution impacts π→π* transitions and Stokes shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
